molecular formula C15H11Cl3N2OS B3322456 N1-Methyltriclabendazole CAS No. 145770-88-3

N1-Methyltriclabendazole

Cat. No.: B3322456
CAS No.: 145770-88-3
M. Wt: 373.7 g/mol
InChI Key: QLZVQIOWGCYIGY-UHFFFAOYSA-N
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Description

N1-Methyltriclabendazole is a derivative of triclabendazole, a benzimidazole compound known for its antiparasitic properties. The molecular formula of this compound is C15H11Cl3N2OS, and it has a molecular weight of 373.68 g/mol . This compound is primarily used in pharmaceutical research and development due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyltriclabendazole involves the methylation of triclabendazole. The process typically starts with triclabendazole as the precursor, which undergoes a methylation reaction using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N1-Methyltriclabendazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of N1-Methyltriclabendazole involves the inhibition of microtubule formation in parasitic cells. This compound binds to the β-tubulin subunit of microtubules, preventing their polymerization and leading to the disruption of cellular processes essential for parasite survival . This results in the immobilization and eventual death of the parasite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Methyltriclabendazole is unique due to its enhanced antiparasitic activity compared to its parent compound, triclabendazole. The methylation of triclabendazole increases its lipophilicity, improving its ability to penetrate parasitic cells and exert its effects more effectively .

Properties

IUPAC Name

5-chloro-6-(2,3-dichlorophenoxy)-1-methyl-2-methylsulfanylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2OS/c1-20-11-7-13(9(17)6-10(11)19-15(20)22-2)21-12-5-3-4-8(16)14(12)18/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZVQIOWGCYIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1SC)Cl)OC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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